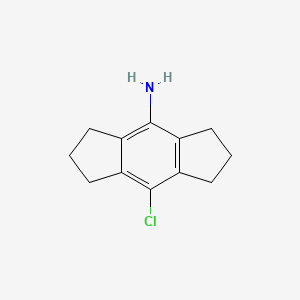

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

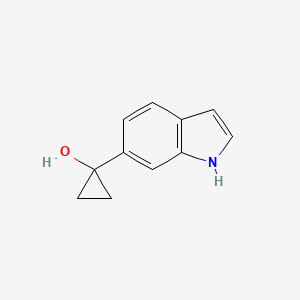

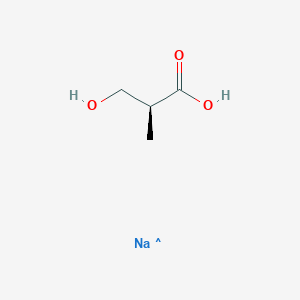

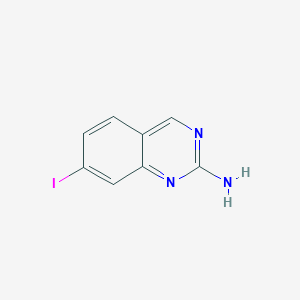

“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is a compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, one study reported the unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl hydrogen sulfite (DISBHS) from the reaction of imidazolidine-2-thione and 1,4-butane sultone in acetonitrile at reflux conditions .Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole derivatives have been used in various chemical reactions due to their broad range of chemical and biological properties . For example, DISBHS was used as an efficient catalyst for the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes under mild conditions .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 160.2 . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Activity

Research has shown that derivatives of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid exhibit anti-inflammatory activities. For instance, the synthesis of 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones from 2-(5,6-dialkoxy-1H-benzo[d]imidazol-2-ylsulfanyl)acetic acids demonstrated significant anti-inflammatory properties (Labanauskas et al., 2000).

Novel Syntheses and Molecular Rearrangements

Further studies include the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones to new indole and imidazolinone derivatives, demonstrating the versatility of this compound derivatives in chemical synthesis (Klásek et al., 2007).

Organocatalytic Applications

The compound has also been used in organocatalysis. Imidazol-1-yl-acetic acid, a derivative, served as an efficient and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, highlighting its potential in green chemistry applications (Nazari et al., 2014).

Synthesis and Characterization of Derivatives

Additional research has focused on the synthesis and characterization of various imidazol-derived compounds, exploring their structures, properties, and potential applications in material science and medicinal chemistry. For example, the synthesis of imidazole-4,5-diacylhydrazones from imidazole-4,5-dicarboxylic acid has been reported, with the compounds characterized by various spectroscopic methods, highlighting the compound's utility in creating novel chemical entities (Jiang-ke, 2002).

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives have been shown to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that its action may be influenced by the polarity of the environment .

Eigenschaften

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c8-4(9)3-10-5-6-1-2-7-5/h1-3H2,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQQZVRKFFMIKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)